2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol
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Overview
Description
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol is a chemical compound that features a cyclobutanol ring substituted with an imidazole moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Mechanism of Action
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol typically involves the reaction of a cyclobutanol derivative with an imidazole derivative under specific conditions. . The reaction conditions often require a polar solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imidazole ring to its saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
2-(propan-2-yl)-1H-imidazole: This compound shares the imidazole ring but lacks the cyclobutanol moiety.
1-(propan-2-yl)cyclobutan-1-ol: This compound has the cyclobutanol ring but lacks the imidazole moiety.
Uniqueness
2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol is unique due to the combination of the cyclobutanol ring and the imidazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-propan-2-ylimidazol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-11-5-6-12(10)8-3-4-9(8)13/h5-9,13H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQXSQGWLTXJEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2CCC2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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